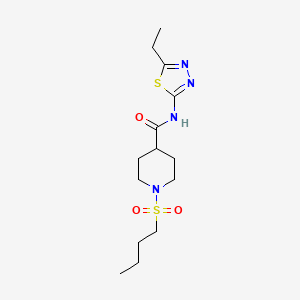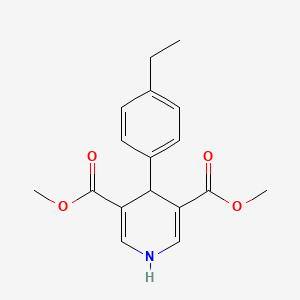![molecular formula C15H23N3O2 B5323638 N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)
N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MLN-4760, and it is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the degradation of endocannabinoids, and its inhibition can lead to an increase in endocannabinoid levels, which have been shown to have various physiological effects.
作用机制
The mechanism of action of N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that have been shown to have various physiological effects, including pain modulation, anti-inflammatory effects, and neuroprotection. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can lead to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One of the advantages of using N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide in lab experiments is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the physiological effects of endocannabinoids. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide. One of the most significant directions is the exploration of its potential therapeutic applications in various diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on endocannabinoid signaling. Finally, there is a need for the development of more potent and selective FAAH inhibitors for use in research and potential therapeutic applications.
合成方法
The synthesis of N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide involves the reaction of 2-methyl-3-nitrobenzoic acid with isopropylamine, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methylpropanoyl chloride to yield the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
属性
IUPAC Name |
2-methyl-N-[3-methyl-2-(propan-2-ylcarbamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-9(2)14(19)17-12-8-6-7-11(5)13(12)18-15(20)16-10(3)4/h6-10H,1-5H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAIJCXGQTZZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)C)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

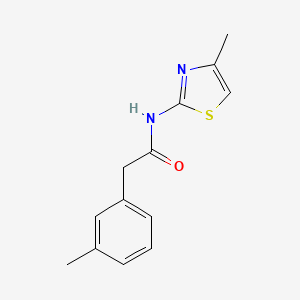
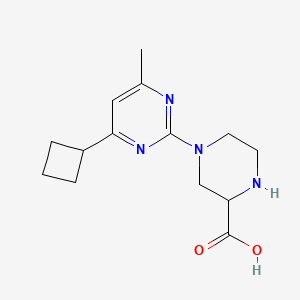
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
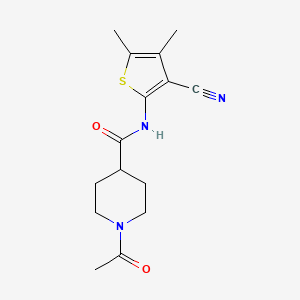
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
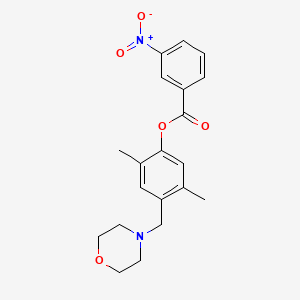
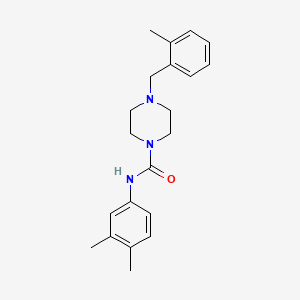
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
